molecular formula C₁₉H₁₈N₂O₃ B1142909 Endophenazine B CAS No. 479415-40-2

Endophenazine B

Cat. No.: B1142909
CAS No.: 479415-40-2
M. Wt: 322.36
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endophenazine B is a phenazine derivative, a class of nitrogen-containing heterocyclic compounds. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and insecticidal properties. This compound, in particular, is notable for its striking violet color, which indicates a unique chromophoric system compared to other phenazine compounds .

Preparation Methods

Endophenazine B can be synthesized through both natural and artificial pathways. In nature, it is produced by certain strains of Streptomyces bacteria. For artificial synthesis, researchers have developed biosynthetic pathways in Pseudomonas chlororaphis P3. This involves introducing the prenyltransferase PpzP from Streptomyces anulatus into Pseudomonas chlororaphis P3, which successfully synthesizes this compound . The highest yield of this compound in Streptomyces was about 20 mg/L, but through metabolic engineering and medium optimization, the yield can be significantly increased .

Chemical Reactions Analysis

Endophenazine B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethylallyl diphosphate and phenazine-1-carboxylic acid. The major products formed from these reactions are other phenazine derivatives, such as endophenazine A and endophenazine A1 . The compound’s unique chromophoric system allows it to participate in specific reactions that result in distinct color changes, which can be used as indicators in various chemical processes .

Scientific Research Applications

Antibacterial Properties

Endophenazine B has demonstrated significant antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Notably, it has been tested against:

  • Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus - MRSA)
  • Bacillus subtilis

Case Study: Antibacterial Efficacy

A study conducted on endophenazines A and B isolated from Streptomyces prasinus ZO16 revealed their antibacterial effectiveness. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL , while the minimum bactericidal concentration (MBC) was between 32 and 128 µg/mL against MRSA strains .

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 259238-3232-128
Methicillin-Resistant S. aureus8-3232-128

This indicates that this compound could be a viable candidate for developing new antibiotics, especially in the context of rising antibiotic resistance.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound, particularly its selective cytotoxicity towards cancer cell lines.

Case Study: Anticancer Activity

In vitro studies showed that this compound exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell viability and DNA synthesis. For instance, it demonstrated selective cytotoxicity against lung (A549) and breast (MDA MB-231) cancer cell lines with IC50 values of approximately 488.7 nM and 458.6 nM , respectively .

Cancer Cell LineIC50 (nM)
A549 (Lung)488.7
MDA MB-231 (Breast)458.6

The mechanism of action appears to involve inducing apoptosis through the mitochondrial intrinsic pathway, which includes activation of caspase-3 and downregulation of anti-apoptotic proteins like Bcl-2 .

Agricultural Applications

Beyond its medical applications, this compound has also shown promise in agriculture as a potential herbicide.

Case Study: Herbicidal Activity

Research indicated that endophenazine compounds exhibit herbicidal properties against Lemna minor, a common aquatic plant used in toxicity testing . This suggests that this compound could be explored as a natural herbicide, providing an eco-friendly alternative to synthetic herbicides.

Mechanism of Action

The mechanism of action of endophenazine B involves its redox activity. Phenazines, including this compound, can reduce molecular oxygen to reactive oxygen species, which are toxic to bacterial cells. This redox activity is responsible for its broad-spectrum antibiotic activity. The compound targets bacterial cell membranes and disrupts their integrity, leading to cell death . Additionally, this compound can interact with various molecular pathways in cancer cells, promoting apoptosis and inhibiting cell proliferation .

Properties

CAS No.

479415-40-2

Molecular Formula

C₁₉H₁₈N₂O₃

Molecular Weight

322.36

Synonyms

5,7-Dihydro-5-methyl-9-(3-methyl-2-buten-1-yl)-7-oxo-1-phenazinecarboxylic Acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.